molecular formula C15H11NO2 B7802647 Stearyl glycyrrhetinate CAS No. 34348-57-7

Stearyl glycyrrhetinate

Cat. No.: B7802647
CAS No.: 34348-57-7
M. Wt: 237.25 g/mol
InChI Key: UQJXUNBFXGVJRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearyl glycyrrhetinate typically involves the esterification of glycyrrhetinic acid with stearyl alcohol. One common method includes the following steps :

  • Reaction of Glycyrrhetinic Acid with p-Toluenesulfonyl Chloride

      Reagents: Glycyrrhetinic acid, p-toluenesulfonyl chloride, triethylamine.

      Conditions: The reaction is carried out in ethyl acetate at room temperature (25°C) for 2 hours, resulting in the formation of a white solid.

  • Esterification with Stearyl Alcohol

      Reagents: The white solid from the previous step, stearyl alcohol, potassium carbonate.

      Conditions: The reaction mixture is heated in dimethylformamide (DMF) at 70°C for 5 hours. The product is then extracted with ethyl acetate and dried to obtain this compound with a high yield (up to 95%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of automated reactors and continuous extraction systems to ensure high yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

Stearyl glycyrrhetinate undergoes various chemical reactions, including:

    Esterification: As described in the preparation methods, esterification is a key reaction in the synthesis of this compound.

    Hydrolysis: This compound can be hydrolyzed back to glycyrrhetinic acid and stearyl alcohol under acidic or basic conditions.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its parent compound, glycyrrhetinic acid, can undergo such reactions, suggesting similar potential for this compound.

Common Reagents and Conditions

    p-Toluenesulfonyl chloride, triethylamine, stearyl alcohol, potassium carbonate, DMF.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Esterification: this compound.

    Hydrolysis: Glycyrrhetinic acid and stearyl alcohol.

Mechanism of Action

Stearyl glycyrrhetinate exerts its effects through several mechanisms :

    Anti-Inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α, interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.

    Antibacterial Properties: It disrupts the cell membranes of bacteria, leading to their death.

    Skin Conditioning: It enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness.

Comparison with Similar Compounds

Stearyl glycyrrhetinate is often compared with other glycyrrhetinic acid derivatives and esters :

    Glycyrrhetinic Acid: The parent compound, known for its anti-inflammatory and skin-soothing properties.

    Glycyrrhizic Acid: A conjugate of glycyrrhetinic acid and glucuronic acid, used for its anti-inflammatory and antiviral effects.

    Potassium Glycyrrhetinate: A salt of glycyrrhetinic acid, used in similar applications for its anti-inflammatory properties.

    Sodium Succinoyl Glycyrrhetinate: Another derivative with enhanced solubility and similar therapeutic effects.

This compound stands out due to its high oil solubility, making it particularly effective in formulations for oily skin and its ability to penetrate lipid-rich environments .

Properties

CAS No.

34348-57-7

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-nitrospiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2

InChI Key

UQJXUNBFXGVJRB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C

Canonical SMILES

C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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